28-Norcastasterone
Overview
Description
28-Norcastasterone is a brassinosteroid, a class of polyhydroxysteroids recognized as essential plant hormones. These compounds play a crucial role in various plant developmental processes, including cell elongation, division, and differentiation, as well as vascular differentiation and stress responses . This compound is synthesized from cholesterol and is a key intermediate in the biosynthesis of other brassinosteroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 28-Norcastasterone is synthesized from cholesterol via the late C-6 oxidation pathway. The process involves several enzymatic steps, including the conversion of cholesterol to cholestanol, followed by further oxidation to 6-oxocholestanol and eventually to this compound . The enzymes CYP85A1 and CYP85A2, expressed in yeast, catalyze the C-6 oxidation, with CYP85A2 being more efficient .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to involve biotechnological approaches using genetically modified organisms to express the necessary enzymes for its biosynthesis. This method ensures a sustainable and efficient production process.
Chemical Reactions Analysis
Types of Reactions: 28-Norcastasterone undergoes various chemical reactions, including:
Oxidation: Conversion of 6-deoxo-28-norcastasterone to this compound.
Reduction: Potential reduction reactions involving the steroid backbone.
Substitution: Possible substitution reactions at hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using CYP85A1 and CYP85A2.
Reduction: Chemical reducing agents such as sodium borohydride.
Substitution: Reagents like acyl chlorides for esterification reactions.
Major Products Formed:
Oxidation: this compound from 6-deoxo-28-norcastasterone.
Reduction: Reduced forms of this compound.
Substitution: Esterified derivatives of this compound.
Scientific Research Applications
28-Norcastasterone has several scientific research applications:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of brassinosteroids.
Biology: Investigated for its role in plant growth and development, including cell elongation and division.
Industry: Utilized in agricultural biotechnology to enhance crop growth and stress resistance.
Mechanism of Action
28-Norcastasterone exerts its effects by binding to brassinosteroid receptors on the cell surface, initiating a signal transduction cascade that regulates gene expression. This process involves the activation of transcription factors that control the expression of genes related to cell growth, division, and stress responses . The primary molecular targets include the brassinosteroid-insensitive 1 (BRI1) receptor and its co-receptors .
Comparison with Similar Compounds
Castasterone: Another brassinosteroid with a similar structure but with a methyl group at the C-24 position.
Brassinolide: A highly active brassinosteroid with additional hydroxyl groups.
Teasterone: A precursor in the brassinosteroid biosynthesis pathway.
Uniqueness of 28-Norcastasterone: this compound is unique due to its role as a key intermediate in the biosynthesis of other brassinosteroids. Its structure, lacking a methyl group at the C-24 position, distinguishes it from other brassinosteroids and influences its biological activity .
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-14(2)10-23(30)25(32)15(3)17-6-7-18-16-11-21(28)20-12-22(29)24(31)13-27(20,5)19(16)8-9-26(17,18)4/h14-20,22-25,29-32H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,22-,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZRNENZMVIPBX-SCLBUMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83464-85-1 | |
Record name | 28-Norcastasterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301791 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.